2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Overview
Description
2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide moiety attached to a tetrahydrobenzo[f][1,4]oxazepin ring system, which includes a chlorine atom at the 2-position. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multiple steps, starting with the construction of the tetrahydrobenzo[f][1,4]oxazepin ring system. One common approach is to start with a suitable benzene derivative, which undergoes nitration, reduction, and cyclization reactions to form the oxazepin ring. Subsequent chlorination and amide formation steps yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions at the chlorine or amide positions can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it a candidate for drug development.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other chemical products.
Mechanism of Action
The mechanism by which 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The exact pathways and targets would depend on the biological or chemical context in which it is used. For example, in medicinal applications, it might bind to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[c][1,4]oxazepin-7-yl)benzamide
Uniqueness
2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is unique due to its specific structural features, such as the presence of the oxazepin ring and the chlorine atom at the 2-position. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-4-2-1-3-11(13)16(21)19-10-5-6-14-12(9-10)15(20)18-7-8-22-14/h1-6,9H,7-8H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVHMVGGYXGJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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